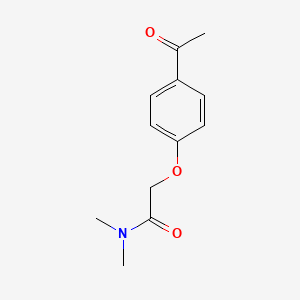

2-(4-acetylphenoxy)-N,N-dimethylacetamide

Beschreibung

General Overview of Acetamide (B32628) Derivatives in Contemporary Chemical Research

Acetamide derivatives constitute a large and diverse class of organic compounds characterized by the presence of the CH₃CONH- functional group. wikipedia.org These compounds are of significant interest in contemporary chemical research, primarily due to their wide-ranging applications in medicinal chemistry and materials science. wikipedia.orgpatsnap.com The amide bond is a fundamental linkage in peptides and proteins, and its presence in small molecules often imparts favorable biological properties.

In the realm of medicinal chemistry, acetamide derivatives have been explored for a vast array of pharmacological activities. Researchers have successfully synthesized and tested acetamide analogs with anti-inflammatory, antioxidant, anti-cancer, and antimicrobial properties. nih.govmdpi.com The versatility of the acetamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. archivepp.comgalaxypub.co For instance, the well-known analgesic and antipyretic drug, paracetamol, is an acetamide derivative. nih.gov The ability of the acetamide moiety to form hydrogen bonds is a key factor in its interaction with biological targets like enzymes and receptors. patsnap.com

Beyond pharmaceuticals, acetamide derivatives are utilized as industrial solvents and plasticizers. wikipedia.org Their chemical stability and solvency power make them suitable for various industrial processes. The exploration of novel acetamide derivatives continues to be an active area of research, with scientists constantly seeking to discover new compounds with unique properties and applications.

Significance of Phenoxyacetamide Structural Motifs in Chemical Biology and Material Science

The phenoxyacetamide structural motif, which is a key feature of 2-(4-acetylphenoxy)-N,N-dimethylacetamide, is a privileged scaffold in the fields of chemical biology and material science. This motif consists of a phenyl ring linked to an acetamide group through an ether oxygen atom. This particular arrangement confers a unique combination of rigidity and flexibility to the molecule, which can be advantageous for binding to biological targets.

From a material science perspective, the aromatic nature of the phenoxy group and the hydrogen bonding capabilities of the acetamide function make these motifs interesting building blocks for the development of new materials. These structures can be incorporated into polymers and other macromolecules to influence their thermal stability, mechanical properties, and self-assembly behavior. The specific substitutions on the phenoxy ring can be altered to control the intermolecular interactions and, consequently, the bulk properties of the material. The study of phenoxyacetamide derivatives in transition-metal catalysis has also gained attention, where they can act as versatile substrates. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-acetylphenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQVBLNNUYSLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271470 | |

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731821-83-3 | |

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731821-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 2 4 Acetylphenoxy N,n Dimethylacetamide and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure, reactivity, and various spectroscopic properties. These theoretical investigations provide insights into the electronic nature of molecules, which is crucial for understanding their behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) and Charge Density Distributions

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green represents neutral potential.

For 2-(4-acetylphenoxy)-N,N-dimethylacetamide, an MEP analysis would likely show negative potential around the oxygen atoms of the acetyl and acetamide (B32628) carbonyl groups, making them sites for electrophilic interaction. The aromatic ring and the nitrogen atom would also exhibit specific charge distributions influencing their reactivity. Such analyses have been performed on related compounds like N-(4-hydroxyl phenyl) acetamide to identify reactive sites. uni.lu

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals (bonds, lone pairs, and anti-bonding orbitals). A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from an occupied donor NBO to an unoccupied acceptor NBO.

These interactions, often described as hyperconjugation, are crucial for understanding molecular stability and intramolecular charge transfer. chemspider.com For this compound, significant donor-acceptor interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the anti-bonding orbitals of adjacent carbonyl and phenyl groups. NBO analyses on similar molecules have successfully elucidated these intramolecular interactions and their role in stabilizing the molecular structure. chemspider.comnih.gov

Theoretical ¹³C Chemical Shift Prediction and Validation

Computational methods, particularly DFT, have become powerful tools for predicting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. sigmaaldrich.com These theoretical predictions are invaluable for assigning experimental spectra, confirming molecular structures, and studying conformational isomers.

The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. scbt.com For validation, the calculated chemical shifts are compared with experimental data. A good correlation between theoretical and experimental values confirms the structural assignment. While no specific theoretical or experimental ¹³C NMR data for this compound has been published, methodologies for such predictions are well-established. sigmaaldrich.comscbt.comchemdict.com The expected ¹³C NMR spectrum would show distinct signals for the acetyl, phenoxy, and dimethylacetamide moieties.

Table 2: General Accuracy of DFT Methods for ¹³C NMR Prediction (Note: This table illustrates general performance and is not specific to the target compound)

| DFT Functional/Basis Set | Typical Mean Absolute Error (ppm) |

|---|---|

| ωB97X-D/def2-SVP | 0.5 - 2.9 |

| B3LYP/6-311+G(2d,p) | ~1.8 - 2.5 |

| TPSSTPSS/TZVP | ~1.5 - 2.2 |

Data compiled from various DFT benchmark studies. sigmaaldrich.comscbt.com

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid-state material.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional representation of the space around a molecule in a crystal, partitioned in a way that reflects the molecule's contribution to the electron density of the crystal.

For a crystalline sample of this compound, Hirshfeld analysis would reveal the nature and extent of interactions such as C-H···O hydrogen bonds involving the carbonyl groups and potential π-π stacking of the phenyl rings. Studies on analogous crystalline structures frequently employ this technique to provide a detailed understanding of their packing motifs. pitt.edu

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Similar Organic Crystals (Note: This table is illustrative and not specific to the target compound)

| Contact Type | Typical Contribution (%) |

|---|---|

| H···H | 30 - 55 |

| O···H/H···O | 10 - 25 |

| C···H/H···C | 10 - 20 |

| N···H/H···N | 5 - 15 |

Contributions vary significantly based on molecular structure and crystal packing. pitt.edu

Non-Covalent Interaction (NCI) Indices for Weak Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and molecular recognition properties of chemical compounds. Non-Covalent Interaction (NCI) analysis is a computational chemistry technique used to visualize and characterize these weak interactions within and between molecules. This method is based on the electron density and its derivatives, allowing for the identification of interactions such as hydrogen bonds, van der Waals forces, and steric clashes.

While specific NCI analysis studies on this compound were not found in the reviewed literature, the principles of this analysis are broadly applicable. For instance, in studies of other complex organic molecules, NCI analysis, often visualized through Hirshfeld surface analysis, helps to quantitatively investigate the non-covalent interactions that stabilize crystal packing. mdpi.com Such analyses reveal regions of weak interactions and characterize their nature—whether they are attractive (like hydrogen bonds) or repulsive (steric clashes). For a molecule like this compound, NCI analysis would be instrumental in mapping the intramolecular and intermolecular forces, such as the weak hydrogen bonds and stacking interactions that govern its conformation and crystal structure.

Table 1: Key Non-Covalent Interactions and Computational Investigation Methods

| Type of Interaction | Description | Typical Computational Method |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Density Functional Theory (DFT), Atoms in Molecules (AIM), NCI Plot |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | DFT with dispersion correction, Symmetry-Adapted Perturbation Theory (SAPT) |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Molecular Mechanics (MM), DFT with dispersion correction |

| C-H···O Interactions | A type of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen donor. | X-ray Crystallography, DFT, Hirshfeld Surface Analysis |

Characterization of π-π Stacking and C-H···O Hydrogen Bonding Interactions

The molecular structure of this compound contains functional groups that are conducive to both π-π stacking and C-H···O hydrogen bonding. The presence of the phenoxy ring allows for potential π-π stacking interactions with adjacent molecules in the solid state or in solution. The acetyl and dimethylacetamide moieties provide multiple oxygen atoms that can act as hydrogen bond acceptors, and numerous C-H bonds that can act as donors.

Computational and crystallographic studies on analogous structures confirm the importance of these interactions. For example, the crystal structure of N-(4-((3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide is stabilized by a network of interactions including relatively weak C-H···O and C-H···π contacts. mdpi.com In other related acetamide structures, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide, molecules are linked into chains through intermolecular N-H···O hydrogen bonding. researchgate.netnih.gov While the target compound lacks an N-H bond, the principle of oxygen atoms on the acetyl and amide groups acting as potent acceptors for C-H donors remains.

Energy framework analysis, often performed using Density Functional Theory (DFT), can quantify the contributions of these interactions. Studies on similar molecules show that dispersion forces are often the primary contributors to π-stacking interactions, while electrostatic forces dominate hydrogen bonding. mdpi.com For this compound, DFT calculations could be employed to determine the optimized geometry and calculate the interaction energies of C-H···O and π-π stacking configurations, providing insight into the forces that direct its molecular assembly. mdpi.com

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models are essential for predicting the reactivity of molecules and elucidating potential mechanistic pathways. While specific reactivity studies for this compound are not detailed in the available literature, the reactivity of its N,N-dimethylacetamide (DMAc) moiety has been investigated. DMAc, like the related solvent N,N-dimethylformamide (DMF), is not merely a solvent but can act as a multipurpose reagent, participating in various chemical transformations by donating its own atoms. mdpi.comnih.gov

For instance, under oxidative conditions, DMAc can become a source of formaldehyde-related derivatives, leading to the formation of unexpected impurities in synthetic processes. rsc.org Computational studies, combined with experimental data, can help model the oxidation mechanism of the DMAc fragment. rsc.org Such models would involve calculating transition states and reaction energies to determine the most likely pathways for degradation or participation in side reactions.

Furthermore, computational studies have been used to understand the role of DMAc in complex reactions, such as its ability to deliver a CH fragment in copper-catalyzed domino reactions. researchgate.net Theoretical investigations can clarify the roles of catalysts and reagents and predict the outcomes of reactions involving the DMAc functional group. mdpi.com For the full this compound molecule, computational models could predict its susceptibility to hydrolysis at the amide or ether linkages, its potential for electrophilic substitution on the aromatic ring, and the reactivity of the acetyl group's methyl protons.

Semi-Empirical and Density Functional Theory (DFT) Methodologies in Compound Characterization

Semi-empirical methods and, more prominently, Density Functional Theory (DFT) are powerful computational tools for characterizing molecular properties. DFT is widely used to optimize the geometry of molecules and to calculate intermolecular interactions. orientjchem.org For a molecule like this compound, DFT calculations would provide a detailed understanding of its electronic structure, bond lengths, bond angles, and conformational preferences.

A DFT study on the related compound N,N-dimethylacetamide (DMA) in a binary mixture with water demonstrated the utility of this approach. orientjchem.org The study used DFT to optimize the geometry of DMA and calculate the strength of hydrogen-bonded intermolecular interactions, which were found to be approximately 5.8 kcal/mol. orientjchem.org The analysis was further supported by Bader's Atoms in Molecules (AIM) theory to characterize the topological parameters of the electron density at the bond critical points. orientjchem.org

Similarly, DFT calculations are used to determine the stability and chemical reactivity of compounds by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy differences. mdpi.com The molecular electrostatic potential (MEP) surface can also be calculated to identify electron-rich and electron-poor sites, predicting regions of a molecule most likely to engage in electrophilic or nucleophilic attacks. mdpi.com These methodologies provide foundational data for understanding the physicochemical properties and potential biological activity of this compound and its analogues. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N-dimethylacetamide (DMAc or DMA) |

| 2-[4-(Acetamido)phenoxy]-N,N-dimethylacetamide |

| N,N-dimethylformamide (DMF) |

| N-(4-((3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide |

Mechanistic Insights into in Vitro Biological Activities of 2 4 Acetylphenoxy N,n Dimethylacetamide Analogues

Mechanistic Characterization of Cytotoxic and Anti-proliferative Effects in Cancer Cell Lines

The anticancer potential of phenoxyacetamide analogues is rooted in their ability to modulate fundamental cellular processes involved in cancer progression. Studies on structurally related compounds have revealed multi-faceted mechanisms of action, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and interference with pathways that control the tumor microenvironment. Phenylacetamide derivatives have shown dose-dependent antiproliferative effects on multiple cancer cell lines. nih.gov

A key mechanism by which phenoxyacetamide analogues exert their anticancer effects is through the induction of apoptosis. Research on novel semi-synthetic phenoxyacetamide derivatives has demonstrated potent apoptotic activity in liver cancer (HepG2) cells. nih.gov One study found that a specific derivative led to a significant upregulation of pro-apoptotic genes. nih.gov This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mdpi.comnih.gov

A central player in this process is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. Inhibition of PARP-1 leads to an accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering apoptosis. Molecular docking studies have shown that phenoxyacetamide derivatives can fit within the binding site of the PARP-1 protein, indicating a direct inhibitory interaction. nih.gov The induction of apoptosis is further mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov

| Compound | R Group | IC50 (μM) vs. MCF-7 (Breast Cancer) | IC50 (μM) vs. PC3 (Prostate Carcinoma) |

|---|---|---|---|

| Analogue 1 | p-nitro | 100 | 80 |

| Analogue 2 | m-nitro | - | 52 |

| Imatinib (Reference) | - | 98 | 40 |

In addition to inducing apoptosis, analogues of 2-(4-acetylphenoxy)-N,N-dimethylacetamide can halt the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication; disruption of this process is a common strategy for anticancer agents.

Studies have shown that related compounds can induce a dose-dependent accumulation of cancer cells in the G2/M phase of the cell cycle. nih.govmdpi.com This arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. The mechanism underlying G2/M arrest often involves the modulation of key regulatory proteins. For instance, treatment with these compounds can lead to the downregulation of cyclin B1 and cyclin-dependent kinase 1 (Cdc2), a complex crucial for the G2 to M transition. nih.gov This disruption of the cell cycle machinery effectively blocks cell division and can subsequently lead to apoptosis. nih.govresearchgate.net

The invasion and metastasis of cancer cells are heavily dependent on the degradation of the extracellular matrix (ECM), a process mediated by enzymes such as matrix metalloproteinases (MMPs). nih.gov Specifically, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are crucial for breaking down type IV collagen, a primary component of the basement membrane that surrounds tissues. mdpi.com Elevated levels of these gelatinases are often associated with a more aggressive tumor phenotype and poor prognosis in various cancers. nih.govnih.gov

Small-molecule inhibitors have been developed to target MMPs as a therapeutic strategy to prevent cancer spread. mdpi.comresearchgate.net These inhibitors often work by binding to the zinc ion at the catalytic site of the enzyme, blocking its activity. researchgate.net By inhibiting MMP-2 and MMP-9, these compounds can reduce the ability of tumor cells to invade surrounding tissues and metastasize to distant sites, thereby targeting a critical aspect of cancer progression. mdpi.com

The tumor microenvironment, characterized by conditions such as hypoxia (low oxygen), plays a critical role in cancer progression. nih.gov Hypoxia activates the hypoxia-inducible factor (HIF-1), a transcription factor that regulates genes involved in angiogenesis, cell survival, and metastasis. nih.gov

There is a complex interplay between HIF-1 and the tumor suppressor protein p53. nih.gov Under hypoxic conditions, HIF-1α can be stabilized. In some contexts, factors within the tumor microenvironment can promote the stabilization of HIF-1α in a p53-dependent manner, contributing to tumor progression. plos.org For instance, macrophage migration inhibitory factor (MIF), which is overexpressed in many tumors, can enhance the activation of HIF-1 under hypoxic conditions, an effect that depends on the presence of wild-type p53. plos.org This suggests that the p53 status of a tumor can influence its response to hypoxia. Chemical compounds that can modulate these interconnected pathways could therefore influence tumor growth and adaptation to the microenvironment.

Enzyme Inhibition Studies and Selectivity Profiling

Beyond their direct effects on cancer cells, phenoxyacetamide analogues have been explored for their ability to inhibit specific enzymes involved in other physiological and pathological processes.

A series of 2-phenoxyacetamide (B1293517) analogues have been synthesized and identified as potent and selective inhibitors of monoamine oxidases (MAO). nih.govnih.gov MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine (B1211576) and exist in two isoforms, MAO-A and MAO-B. nih.gov Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative and affective disorders. nih.govnih.gov

Evaluation of these analogues revealed compounds with high selectivity. For example, 2-(4-Methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor with a selectivity index (SI) of 245. nih.govnih.gov Conversely, other derivatives showed potent inhibition of both isoforms or selectivity towards MAO-B. nih.govmdpi.com This demonstrates that the phenoxyacetamide scaffold can be chemically modified to achieve desired potency and selectivity profiles for specific enzyme targets. nih.gov

| Compound | Substitution on Phenoxy Ring | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-A |

|---|---|---|---|---|

| Analogue 3 | 4-Methoxy | 0.083 | 20.34 | 245 |

| Analogue 4 | 4-((prop-2-ynylimino)methyl) | 0.018 | 0.070 | 3.89 |

| Analogue 5 | 4-Chloro | 0.140 | 0.290 | 2.07 |

| Analogue 6 | Unsubstituted | 0.620 | 0.430 | 0.69 |

Leishmania Prolyl-tRNA Synthetase Inhibition and Associated Biological Responses

Prolyl-tRNA synthetase (PRS) is an essential enzyme responsible for attaching the amino acid proline to its corresponding tRNA molecule, a critical step in protein synthesis. researchgate.net The inhibition of this enzyme is a validated strategy for targeting various parasites, including Leishmania. nih.govoregonstate.edu Compounds that interfere with PRS activity can induce a state of amino acid starvation within the parasite, leading to a cascade of downstream biological responses, ultimately inhibiting parasite growth. researchgate.net

One of the key consequences of amino acid starvation is the induction of autophagy, a cellular process of self-digestion that allows the cell to recycle its own components to survive nutrient-limited conditions. While autophagy can be a survival mechanism, its dysregulation can also lead to cell death. In the context of Leishmania infection, the modulation of host cell autophagy is a complex interplay, with the parasite often manipulating this process to its own advantage. However, direct inhibition of the parasite's essential processes, such as protein synthesis via PRS inhibition, can trigger an autophagic response within the parasite that contributes to its demise.

While direct evidence for this compound is not available, studies on other classes of compounds, such as quinazolinone-based inhibitors, have demonstrated potent and selective inhibition of PRS in Leishmania and other parasites. nih.govoregonstate.edu These inhibitors typically bind to the active site of the enzyme, preventing the binding of its natural substrates. The structural features of phenoxy acetamide (B32628) derivatives suggest they could potentially fit into the binding pockets of PRS, warranting further investigation into their anti-leishmanial activity. For instance, novel phenoxy acetamide derivatives derived from thymol (B1683141) have been synthesized for parasitological investigations, indicating the potential of this chemical scaffold in anti-parasitic drug discovery. nih.gov

Anti-microbial Activity Mechanisms against Pathogenic Bacterial Strains

Analogues of this compound have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The mechanisms underlying these antimicrobial effects are likely multifaceted, targeting various essential cellular processes.

The antibacterial activity of related compounds can be attributed to their ability to disrupt bacterial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. For example, a study on enamine derivatives of dehydroacetic acid, which share some structural similarities with the acetylphenoxy group, identified compounds with significant inhibitory and bactericidal activity against both E. coli and S. aureus. nih.gov The broad-spectrum activity of some of these derivatives suggests a mode of action that targets a common and essential bacterial process. nih.gov

Furthermore, copolymers based on N,N-dimethyl acrylamide (B121943) have been shown to possess antibacterial properties. mdpi.com Hydrogels synthesized from these copolymers exhibited inhibitory effects against S. aureus, E. coli, and P. aeruginosa. mdpi.com The antimicrobial activity was found to increase with a higher ratio of N,N-dimethyl acrylamide in the copolymer, suggesting that the dimethylacetamide moiety may play a role in the antibacterial effect. mdpi.com

Below is a data table summarizing the antimicrobial activity of selected phytochemicals with structural similarities to the phenoxy group against E. coli and S. aureus.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| 7-Hydroxycoumarin | E. coli | 800 | >800 |

| 7-Hydroxycoumarin | S. aureus | 200 | 400 |

| Indole-3-carbinol | E. coli | 800 | >800 |

| Indole-3-carbinol | S. aureus | 400 | >400 |

| Salicylic Acid | E. coli | >3200 | >3200 |

| Salicylic Acid | S. aureus | 1600 | >3200 |

Data adapted from a study on the antimicrobial activity of selected phytochemicals. nih.gov

Kinase Inhibition Profiling and Signal Transduction Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The downstream effector, cAMP response element-binding protein (CREB), is a transcription factor that plays a significant role in these processes. Dysregulation of the PI3K/Akt/CREB axis is implicated in various diseases, including cancer.

While there are no direct studies on the effect of this compound on this pathway, the general structure of phenoxyacetamide derivatives makes them candidates for interaction with the ATP-binding pockets of kinases. Numerous synthetic heterocyclic derivatives have been identified as kinase inhibitors, targeting pathways like PI3K/Akt/mTOR. mdpi.com For instance, volasertib (B1683956) has been shown to inhibit the proliferation of resistant cells by suppressing the PI3K/Akt/mTOR and ERK pathways. nih.gov Similarly, cryptotanshinone (B1669641) exerts its antiproliferative effects on breast cancer cells through the inhibition of the GPER-mediated PI3K/Akt pathway. nih.gov

The inhibition of PI3K/Akt signaling can lead to various cellular outcomes, including cell cycle arrest and apoptosis. For example, inhibition of this pathway can prevent the phosphorylation and subsequent inactivation of cell cycle inhibitors, leading to a halt in cell proliferation. The potential for phenoxyacetamide analogues to modulate this critical signaling cascade makes them an interesting area for further research in the context of diseases characterized by aberrant cell growth.

Environmental Fate and Degradation Pathways of Acetamide Compounds

Atmospheric Degradation Mechanisms

Once released into the atmosphere, acetamide (B32628) compounds are subject to various degradation processes, with photochemical reactions being the most significant.

For DMAC, it is estimated that the compound will undergo a rapid gas-phase reaction with hydroxyl radicals. oecd.org This reaction leads to an estimated atmospheric half-life of approximately 6.1 hours. oecd.org The rate of this reaction is a critical factor in determining the persistence and long-range transport potential of the compound in the atmosphere. The presence of the phenoxy group and the acetyl substituent on the aromatic ring of 2-(4-acetylphenoxy)-N,N-dimethylacetamide would likely alter its reactivity towards hydroxyl radicals compared to DMAC, potentially leading to a different atmospheric half-life. However, without specific experimental or modeling data, this remains a qualitative assessment.

Table 1: Predicted Atmospheric Degradation Data for Structurally Related Compounds

| Compound Name | Degradation Mechanism | Predicted Atmospheric Half-life |

|---|

This table presents predicted data for a structurally related compound due to the absence of specific data for this compound.

Degradation Processes in Soil and Water Matrices

In terrestrial and aquatic environments, the breakdown of acetamide compounds is primarily governed by biological and chemical processes.

For many acetamide-containing compounds, biodegradation is the principal mechanism of degradation in soil and water. Studies on the related compound, N,N-dimethylacetamide (DMAC), indicate that it is readily biodegradable. honeywell.com Various tests have shown significant degradation of DMAC in the presence of microorganisms, with some studies indicating it is inherently biodegradable. oecd.org

Conversely, hydrolysis is generally not a significant degradation pathway for N,N-disubstituted amides like DMAC under typical environmental pH conditions. wikipedia.org DMAC has been shown to be resistant to hydrolysis even at elevated temperatures. oecd.org This suggests that for compounds like this compound, the amide bond is likely to be stable against abiotic hydrolysis in soil and water. Phenoxy acids, another structural component of the target molecule, are also known to be degraded primarily through microbial processes in aquatic environments. nih.gov Therefore, it is highly probable that biodegradation is the dominant breakdown process for this compound in soil and water, with hydrolysis playing a minor role.

Many complex organic molecules, including some acetamide pesticides, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The biological systems in soil, driven by specific enzymes, can exhibit stereoselectivity, leading to the preferential degradation of one enantiomer over the other. This phenomenon is known as enantioselective degradation.

While there is no specific information on the chirality or enantioselective degradation of this compound, studies on other chiral acetamide pesticides have demonstrated that this is a significant environmental process. acs.org For instance, research on some chiral fungicides has shown that one enantiomer may degrade more rapidly in soil than the other. nih.gov The stability of the chiral center is also a key factor; in some cases, interconversion between enantiomers (racemization) can occur, while in others, the stereochemistry is retained during degradation. The potential for enantioselective degradation of this compound would depend on whether it is chiral and on the specific microbial populations present in the soil.

Formation and Environmental Persistence of Degradation Products/Metabolites

The degradation of this compound is expected to result in the formation of various intermediate compounds, or metabolites, before complete mineralization to carbon dioxide, water, and inorganic nitrogen. The identity and persistence of these degradation products are important for a complete environmental risk assessment.

Based on the structure of the parent compound and known degradation pathways of similar chemicals, potential metabolites could arise from several key reactions:

Cleavage of the ether linkage: This would separate the phenoxy and acetamide moieties, potentially forming a substituted phenol (B47542) and an N,N-dimethylacetamide derivative.

Dealkylation of the amide group: This could lead to the formation of N-methylacetamide and acetamide derivatives.

Transformation of the acetyl group: The acetyl group on the phenyl ring could undergo further oxidation or reduction.

Studies on the degradation of N,N-dimethylacetamide (DMAC) have identified dimethylamine (B145610) (DMA) as a major intermediate. mdpi.com For acetamide herbicides in general, degradation products such as ethanesulfonic acid and oxanilic acid have been detected in water samples. usgs.govusgs.gov The degradation of phenoxy acid herbicides can lead to the formation of corresponding phenols. The persistence of these metabolites in the environment will vary depending on their chemical structure and susceptibility to further microbial degradation.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dimethylacetamide (DMAC) |

| Dimethylamine (DMA) |

| Ethanesulfonic acid |

| Oxanilic acid |

| N-methylacetamide |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-acetylphenoxy)-N,N-dimethylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenols. For example, analogous compounds are synthesized via nucleophilic substitution of 4-acetylphenol with chloroacetamide derivatives, followed by dimethylamination . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst use (e.g., K₂CO₃ for deprotonation) critically impact yield. Purification often requires column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are prioritized?

- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). The acetylphenoxy moiety shows distinct carbonyl stretching at ~1680 cm⁻¹ in IR, while ¹H NMR reveals singlet peaks for the dimethylamino group (δ 2.8–3.1 ppm) and aromatic protons (δ 6.8–7.9 ppm). X-ray crystallography is recommended for resolving stereoelectronic effects in the acetamide backbone .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Safety measures include PPE (gloves, lab coat, goggles), fume hood use, and avoiding inhalation/contact. First aid for exposure involves rinsing eyes/skin with water (15+ minutes) and seeking medical attention. Storage should be in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound, and what software tools are validated for reaction pathway prediction?

- Methodological Answer : Quantum chemical calculations (e.g., DFT with Gaussian or ORCA) model reaction energetics, while machine learning platforms like ICReDD integrate experimental data to predict optimal conditions (e.g., solvent, catalyst). Transition state analysis helps identify rate-limiting steps, such as the nucleophilic substitution phase .

Q. What strategies resolve contradictions in reported bioactivity data for acetamide derivatives, such as conflicting IC₅₀ values in enzyme inhibition assays?

- Methodological Answer : Contradictions arise from assay variability (e.g., substrate concentration, pH). Standardization using reference compounds (e.g., positive controls) and orthogonal assays (e.g., SPR vs. fluorescence) is critical. Meta-analysis of structure-activity relationships (SAR) can isolate steric/electronic factors affecting potency .

Q. How do substituent modifications on the phenyl ring (e.g., electron-withdrawing vs. donating groups) influence the pharmacokinetic properties of this compound?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility, while electron-donating groups (e.g., -OCH₃) improve membrane permeability. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) quantify these effects. Computational tools like SwissADME predict logP and bioavailability .

Q. What experimental designs are recommended for studying the environmental fate of this compound, particularly its degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.